![molecular formula C21H18N2O3S B2421273 3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477499-73-3](/img/structure/B2421273.png)

3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

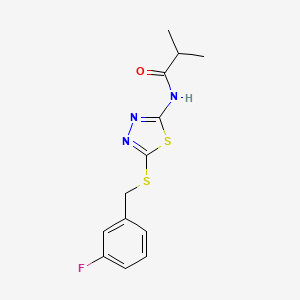

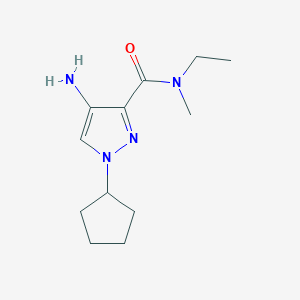

The synthesis of similar compounds has been reported in the literature. For instance, 2-unsubstituted 2-aminobenzothiazoles were obtained from the easily available anilines, potassium thiocyanate, and bromine, then acylated by chloroacetyl chloride and introduced in the reactions with various N-heterocycles .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen, and sulfur .Chemical Reactions Analysis

The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to a strong dehydrating agent P2O5/SiO2. This catalyst is widely used nowadays in view of its effectiveness, ecological safety, stability, low toxicity, and simple handling .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Activities

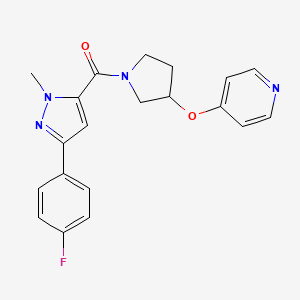

A study by Yakan et al. (2020) synthesized novel benzamide compounds, including derivatives of dimethoxybenzoic acid, to analyze their antioxidant and antibacterial activities. These compounds displayed significant total antioxidant, free radical scavenging, and metal chelating activity, outperforming standard compounds in some cases. Their antibacterial activity was evaluated against several bacteria, showing promising results for diverse applications in the field of biomedicine (Yakan et al., 2020).

Antidopaminergic Properties

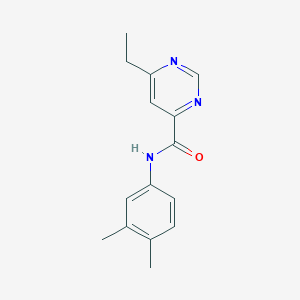

Högberg et al. (1990) synthesized derivatives of dimethoxy-N-benzamide, including analogs with bromo and pyrrolidinylmethyl groups, to evaluate their antidopaminergic properties. These compounds, especially (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, showed potent antidopaminergic activity and were found suitable for investigating dopamine D-2 mediated responses, potentially aiding in understanding and treating psychosis-related disorders (Högberg et al., 1990).

Anti-Inflammatory and Analgesic Agents

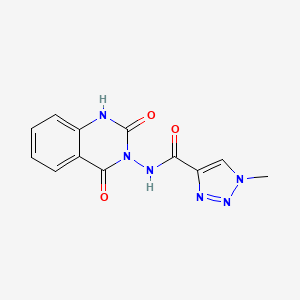

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from benzodifuranyl and benzothiazoles, demonstrating significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Benzothiazoles

A study by Abbas et al. (2014) indicated that benzothiazoles, including 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide, show potent antimicrobial activity. This broadens the scope of benzothiazoles in pharmaceutical research, particularly in developing new antimicrobial agents (Abbas et al., 2014).

Chemosensors for Cyanide Anions

Wang et al. (2015) developed coumarin benzothiazole derivatives that can act as chemosensors for cyanide anions. These compounds exhibit a fluorescence turn-on response upon interaction with cyanide, suggesting their potential use in environmental monitoring and analytical chemistry (Wang et al., 2015).

Synthesis and Characterization of Benzothiazoles

Various studies have focused on the synthesis and characterization of benzothiazole derivatives, exploring their diverse chemical properties and potential applications in materials science and organic chemistry. This includes work on methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide, as well as aminooxycarbenes and fluoro-substituted sulphonamide benzothiazoles (Kranjc et al., 2011; Couture & Warkentin, 1997; Jagtap et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-23-19-17-7-5-4-6-13(17)8-9-18(19)27-21(23)22-20(24)14-10-15(25-2)12-16(11-14)26-3/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOQJGPRXIVIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)

![Tert-butyl 3-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2421201.png)

![2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2421202.png)

![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)